1-Ethylcyclopropanamine
Description
Structural Significance of the Cyclopropane (B1198618) Moiety in Organic Chemistry
The cyclopropane ring, a three-membered cyclic alkane, is a motif of significant interest in organic chemistry due to its unique structural and electronic properties. wikipedia.orgontosight.ai Unlike larger cycloalkanes that can adopt puckered conformations to relieve strain, cyclopropane is a planar molecule. fiveable.me This planarity forces the carbon-carbon bond angles to be approximately 60°, a severe deviation from the ideal tetrahedral angle of 109.5°. fiveable.mepearson.com This deviation results in substantial angle strain and torsional strain, as the hydrogen atoms on adjacent carbons are in an eclipsed conformation. acs.org
The high ring strain, estimated at 27.6 kcal/mol, renders cyclopropane and its derivatives significantly more reactive than their acyclic or larger-ring counterparts. wikipedia.orgfiveable.me The carbon-carbon bonds within the ring are weakened and possess increased π-character, often described as "bent bonds". wikipedia.org This unusual bonding allows the cyclopropane ring to react in ways similar to alkenes, such as undergoing ring-opening reactions with various reagents. wikipedia.org The introduction of a cyclopropane unit into a molecule can therefore impart specific conformational constraints and unique reactivity, making it a valuable component in synthetic chemistry. ontosight.ai
Contextualizing 1-Ethylcyclopropanamine within the Cyclopropylamine (B47189) Class of Compounds
This compound belongs to the broader class of cyclopropylamines, which are organic compounds containing a cyclopropane ring attached to an amino group. cymitquimica.comnih.gov Cyclopropylamines are recognized as important intermediates and structural motifs in medicinal chemistry and agrochemistry. chemicalbook.comresearchgate.net They are key components in the synthesis of various pharmaceuticals, including antibacterial agents. chemicalbook.com The unique combination of the strained ring and the basic amino group provides a versatile scaffold for chemical modification. ontosight.aicymitquimica.com
This compound is a primary amine where an ethyl group and an amino group are attached to the same carbon atom of the cyclopropane ring. This geminal substitution pattern distinguishes it from its isomer, N-ethylcyclopropanamine, where the ethyl group is bonded to the nitrogen atom. cymitquimica.commolbase.com The specific arrangement in this compound influences its steric and electronic properties, which are leveraged in targeted synthetic applications.
Table 1: Chemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C5H11N | nih.govbldpharm.com |
| IUPAC Name | 1-ethylcyclopropan-1-amine | |
| SMILES | CCC1(CC1)N | biosynth.com |
| This compound Hydrochloride | ||
| Molecular Formula | C5H11N·HCl | biosynth.com |
| Molecular Weight | 121.61 g/mol | biosynth.com |
| CAS Number | 785754-29-2 | biosynth.com |
Overview of Research Trajectories Pertaining to this compound
Research involving this compound primarily focuses on its role as a versatile building block in the synthesis of complex, biologically active molecules. biosynth.com The compound is typically used in its hydrochloride salt form for stability and ease of handling in synthetic protocols. biosynth.com
A significant area of application is in the development of novel therapeutics. For instance, this compound hydrochloride has been utilized as a key intermediate in the synthesis of multi-cyclic compounds designed as inhibitors of Interleukin-1 Receptor-Associated Kinase (IRAK) and FMS-like tyrosine kinase 3 (FLT3). google.com These kinases are targets in the treatment of hematopoietic cancers like acute myeloid leukemia (AML). google.com In one documented synthesis, the amine was reacted with a chlorinated pyrimidine (B1678525) derivative to construct a more complex molecular framework. google.com Similarly, the compound has been used in the preparation of potential hepatitis B virus (HBV) inhibitors. oapi.int
Another research trajectory explores the unique reactivity of the cyclopropylimine scaffold derived from this compound. In one study, this compound was reacted with benzaldehyde (B42025) to form the corresponding N-benzylidene-1-ethylcyclopropanamine. unirioja.es This imine was then subjected to a photoinduced rearrangement reaction, a process that converts the N-cyclopropylimine into a substituted 1-pyrroline (B1209420). unirioja.es This photochemical transformation highlights the utility of the strained ring system in accessing different heterocyclic structures, which are themselves valuable in medicinal chemistry. unirioja.es These studies underscore the role of this compound not just as a structural component but as a reactive handle for complex molecular construction.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-5(6)3-4-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHXBEOKSSCNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Direct Synthetic Pathways to 1-Ethylcyclopropanamine
Direct methods for the synthesis of this compound often involve the construction of the cyclopropane (B1198618) ring with the ethyl and amino groups already in place or introduced in a sequential manner.
Laboratory Scale Preparations and Optimization
On a laboratory scale, the synthesis of this compound can be approached through various established methods for creating cyclopropylamines. One common strategy involves the reductive amination of a suitable cyclopropyl (B3062369) ketone. For instance, 1-ethylcyclopropyl methyl ketone can be subjected to reductive amination conditions to yield the target amine.
Another documented laboratory preparation involves the reaction of benzaldehyde (B42025) with this compound in dichloromethane (B109758), using molecular sieves to drive the formation of the corresponding N-benzylidene-1-ethylcyclopropanamine. unirioja.es This imine can then be hydrolyzed to yield this compound. A patent describes a method for synthesizing (1-cyclopropyl-1-methyl)ethylamine, a close structural analog, by reacting a cyclopropyl precursor with methyl-magnesium-bromide, followed by reaction with chlorosulfonyl isocyanate and subsequent hydrolysis with sodium hydroxide (B78521). google.com These examples highlight the versatility of synthetic approaches available for laboratory-scale preparations.
Optimization of these reactions often focuses on improving yields, minimizing side products, and simplifying purification processes. researchgate.net For instance, in the context of related cyclopropene (B1174273) synthesis, the choice of base and solvent can be critical to avoid unwanted side reactions. researchgate.net
Enantioselective and Diastereoselective Synthesis of this compound Derivatives
The synthesis of chiral cyclopropane derivatives is of significant interest due to their presence in numerous biologically active molecules. wiley-vch.de Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of this compound derivatives requires carefully designed asymmetric strategies.
Asymmetric Cyclopropanation Approaches
Asymmetric cyclopropanation is a powerful tool for constructing chiral cyclopropane rings. numberanalytics.comrsc.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.
One prominent approach is the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. rsc.org Chiral rhodium, copper, and cobalt complexes are frequently used to induce asymmetry. organic-chemistry.orgnih.gov For example, cobalt(II) complexes of D2-symmetric chiral porphyrins have proven effective in the asymmetric cyclopropanation of various olefins with diazoacetates, affording cyclopropane products in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org Ruthenium-catalyzed asymmetric cyclopropanation has also been reported to produce highly functionalized cyclopropanes with high enantiomeric excess. researchgate.netresearchgate.net
Another notable method is the Simmons-Smith cyclopropanation, which utilizes a zinc carbenoid. marquette.edu The use of chiral ligands or auxiliaries can render this reaction enantioselective. wiley-vch.de Furthermore, organocatalysis has emerged as a potent strategy, with prolinol derivatives being effective catalysts for enantioselective Michael Initiated Ring Closure (MIRC) reactions to produce chiral cyclopropanes. rsc.org
| Asymmetric Cyclopropanation Method | Catalyst/Reagent | Key Features |
| Transition-Metal Catalyzed Decomposition of Diazo Compounds | Chiral Rhodium, Copper, Cobalt, Ruthenium complexes | High yields, excellent diastereo- and enantioselectivity. rsc.orgorganic-chemistry.orgnih.govresearchgate.net |
| Asymmetric Simmons-Smith Reaction | Zinc carbenoid with chiral ligands/auxiliaries | Well-established method for converting olefins to cyclopropanes. wiley-vch.demarquette.edu |
| Michael Initiated Ring Closure (MIRC) | Chiral organocatalysts (e.g., prolinol derivatives) | Forms chiral cyclopropanes with high stereoselectivity. rsc.org |
Stereocontrolled Deprotonation and Transmetalation Routes (e.g., α-Lithioamine Chemistry)
Stereocontrolled deprotonation of a suitable precursor followed by reaction with an electrophile is a key strategy for introducing functionality in a stereospecific manner. The field of α-lithioamine chemistry provides powerful tools for such transformations. thieme-connect.de The preparation of α-lithioamines can be achieved through deprotonation, tin-lithium exchange, or reductive lithiation. thieme-connect.de The configurational stability of the resulting organolithium species is crucial for maintaining stereochemical integrity. thieme-connect.de
Research has shown that deprotonation of N-Boc-protected cyclopropylamines can be achieved, allowing for subsequent functionalization. sci-hub.st The choice of base and reaction conditions is critical to control the regioselectivity and stereoselectivity of the deprotonation. Transmetalation, particularly tin-lithium exchange, offers a stereospecific route to α-lithioamines, where a scalemic organostannane can be converted to a scalemic organolithium compound. thieme-connect.de These methods provide access to enantiomerically enriched cyclopropylamine (B47189) derivatives. thieme-connect.com
Formation of the Cyclopropane Ring System in Related Derivatives
The construction of the cyclopropane ring is a fundamental step in the synthesis of this compound and its derivatives. A variety of powerful reactions have been developed for this purpose.
Catalyst-Mediated Cyclopropanation Reactions
Catalyst-mediated reactions are central to modern cyclopropane synthesis, offering efficiency and control. numberanalytics.com Transition metals like palladium, nickel, and iron play a significant role. For instance, palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide can form aryl cyclopropanes. organic-chemistry.org Nickel-catalyzed intramolecular cross-electrophile coupling of 1,3-diol derivatives provides access to substituted cyclopropanes. organic-chemistry.org
Iron-catalyzed radical cyclization presents a novel approach for synthesizing functionalized cyclopropanes. rsc.org Furthermore, gold catalysts are extensively used for the cyclization of 1,n-enynes to form cyclopropane-containing structures. rsc.org Lewis acid catalysis can be employed to activate donor-acceptor substituted cyclopropanes for ring-opening and subsequent cycloaddition reactions to form complex bicyclic systems. uni-regensburg.de
Biocatalysis, using engineered enzymes like myoglobin, has also emerged as a promising method for intramolecular cyclopropanation, leading to the formation of fused cyclopropane-lactam structures with high enantioselectivity. nih.gov
| Catalyst System | Reaction Type | Substrates | Key Advantage |
| Palladium | Cross-coupling | Aryl bromides, cyclopropyl Grignard reagents | Forms aryl cyclopropanes. organic-chemistry.org |
| Nickel | Intramolecular cross-electrophile coupling | 1,3-diol derivatives | Access to substituted cyclopropanes. organic-chemistry.org |
| Iron | Radical cyclization | Substituted olefins | Novel approach to functionalized cyclopropanes. rsc.org |
| Gold | Enyne cyclization | 1,n-enynes | Forms diverse cyclic structures including cyclopropanes. rsc.org |
| Lewis Acids | Ring-opening/cycloaddition | Donor-acceptor cyclopropanes | Synthesis of complex bicyclic systems. uni-regensburg.de |
| Engineered Myoglobin | Intramolecular cyclopropanation | Allyl diazoacetamide (B1201003) substrates | High enantioselectivity in forming fused cyclopropanes. nih.gov |
Ring-Closing Strategies for Cyclopropylamines
The formation of the cyclopropane ring is a critical step in the synthesis of cyclopropylamines. Various ring-closing strategies have been developed, moving beyond classical methods to offer enhanced efficiency and stereochemical control. These methods often involve the intramolecular cyclization of a suitably functionalized acyclic precursor.
Key strategies for forming the aminocyclopropane moiety include:
Michael-Initiated Ring Closure (MIRC): This powerful method involves the addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular cyclization to form the three-membered ring.
Kulinkovich Reaction: This reaction, particularly when applied to amides and nitriles, provides a direct route to cyclopropylamines. It typically involves the treatment of an ester or amide with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.
Metal-Catalyzed Reactions of Diazo Compounds: The reaction of diazo compounds with olefins, catalyzed by metals such as rhodium or copper, is a well-established method for cyclopropanation that has been adapted to synthesize cyclopropylamine precursors. acs.org
Homoenolate-Based Cyclization: A strategy developed for 1-substituted cyclopropylamines utilizes zinc/copper homoenolates. In this approach, the enhanced nucleophilicity of the carbon-metal bond, promoted by copper, facilitates the ring-closing step to produce 1- and 1,2-disubstituted cyclopropylamines. scholaris.ca
Radical Cyclization: A radical addition/SET reduction/3-exo-trig cyclization process has been shown to be an effective strategy for creating functionalized cyclopropanes, including cyclopropylamine derivatives. researchgate.net
| Strategy | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Michael-Initiated Ring Closure (MIRC) | Nucleophilic addition to an activated alkene followed by intramolecular cyclization. | Base, electron-deficient alkene | acs.org |
| Kulinkovich Reaction | Titanium-mediated cyclopropanation of amides or nitriles. | Grignard reagents, Ti(Oi-Pr)4 | acs.org |
| Homoenolate Cyclization | Intramolecular cyclization of a zinc/copper homoenolate intermediate. | Zinc, Copper | scholaris.ca |
| Radical Addition/Cyclization | A process involving radical addition, single-electron transfer (SET) reduction, and subsequent 3-exo-trig cyclization. | Radical initiator | researchgate.net |
Derivatization of this compound and its Precursors
Once the core this compound structure or its immediate precursor is formed, further derivatization can be achieved at either the nitrogen atom or on the cyclopropane ring itself.
The protection of the amine functionality is a common and crucial step in multi-step syntheses involving amino compounds. The tert-butoxycarbonyl (Boc) group is widely employed for this purpose due to its stability in various conditions and its straightforward removal under mild acidic conditions. nih.govsemanticscholar.org The N-tert-butoxycarbonylation of this compound can be readily achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Several methods have been developed for this transformation, emphasizing efficiency and environmentally friendly conditions. nih.gov Procedures can be performed in the presence of a base, a Lewis acid catalyst, or even under catalyst-free conditions. semanticscholar.orgderpharmachemica.com A particularly "green" approach involves carrying out the reaction in an aqueous medium (water-acetone mixture) at room temperature without any catalyst, affording the N-Boc protected product in excellent yields. nih.gov
| Catalyst/Promoter | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| None | Water/Acetone | Room Temperature | Catalyst-free, environmentally friendly | nih.gov |
| Yttria-Zirconia | Acetonitrile | Room Temp. or Reflux | Efficient Lewis acid catalysis | semanticscholar.org |
| Amberlite-IR 120 | Solvent-free | Room Temperature | Heterogeneous catalysis, rapid reaction, easy workup | derpharmachemica.com |
Direct functionalization of the cyclopropane ring offers a pathway to novel analogs. The high s-character of the C-H bonds on a cyclopropane ring makes them generally unreactive, but modern catalytic methods have enabled their functionalization.
One powerful strategy is the palladium(II)-catalyzed tertiary C(sp³)-H arylation. researchgate.net This method utilizes a directing group to achieve site-selective arylation of the cyclopropane ring with aryl iodides, allowing for the construction of a quaternary carbon center. The reaction demonstrates good functional group tolerance. researchgate.net
Another approach involves the nickel-catalyzed reductive cross-coupling of cyclopropylamine derivatives (as NHP esters) with aryl halides. This provides direct access to 1-arylcyclopropylamines, which are valuable motifs in medicinal chemistry. organic-chemistry.org The reactivity of the cyclopropane ring is also evident in ring-opening reactions, where nucleophilic attack can occur at the C2/C3 positions, influenced by the substituents present on the ring. thieme-connect.com While the goal is often to preserve the ring, understanding these pathways is crucial for designing selective substitution reactions.
| Reaction Type | Catalyst | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| C(sp³)-H Arylation | Pd(II) | Aryl Iodides | Aryl-substituted cyclopropanes | researchgate.net |
| Reductive Cross-Coupling | Nickel | (Hetero)aryl Halides | 1-Arylcyclopropylamines | organic-chemistry.org |
Reaction Mechanisms and Pathways
Reactivity of the Amine Functional Group
The primary amine group in 1-ethylcyclopropanamine is a key locus of reactivity, participating in a variety of chemical transformations typical of primary amines.
Primary amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org
The formation of imines from this compound and a carbonyl compound, for instance, benzaldehyde (B42025), proceeds under standard conditions. unirioja.es The reaction involves mixing the amine and aldehyde, often in the presence of a dehydrating agent like molecular sieves to drive the equilibrium towards the imine product. unirioja.esoperachem.com The general mechanism involves several steps: nucleophilic addition of the amine to the carbonyl to form a carbinolamine intermediate, followed by proton transfer and subsequent dehydration to yield the C=N double bond of the imine. libretexts.orgarkat-usa.org The pH of the reaction medium is a critical factor; the reaction rate is often optimal under mildly acidic conditions (around pH 5) which facilitate both the protonation of the hydroxyl group for elimination as water and maintain the nucleophilicity of the amine. libretexts.org
For example, the reaction of this compound with benzaldehyde can be carried out in dichloromethane (B109758) with 3 Å molecular sieves, resulting in a high yield of the corresponding N-(1-ethylcyclopropyl)benzaldimine. unirioja.es
The amine group of this compound can act as a nucleophile in the synthesis of heterocyclic compounds. numberanalytics.com The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds and subsequent ring closure to form various heterocyclic systems. numberanalytics.comboyer-research.com
While specific examples detailing the use of this compound in a wide array of heterocycle syntheses are not extensively documented in the provided search results, the general principles of nucleophilic amine reactivity are well-established. numberanalytics.comboyer-research.com The efficiency of such reactions often depends on the nature of the electrophilic partner and the reaction conditions. In the context of synthesizing five- and six-membered nitrogen-containing heterocycles, innovative methodologies are continually being developed. mdpi.com
Transformations Involving the Strained Cyclopropane (B1198618) Ring
The high ring strain of the cyclopropane ring in this compound (approximately 115 kJ mol⁻¹) makes it susceptible to ring-opening and rearrangement reactions, particularly under thermal or photochemical conditions. rsc.org
A significant transformation of N-cyclopropylimines, which can be derived from this compound, is their photochemical rearrangement to 1-pyrrolines. unirioja.esnih.govacs.org This reaction represents a valuable synthetic route to substituted pyrrolines, which are important intermediates in the synthesis of various alkaloids and pharmaceutically active compounds. unirioja.es The rearrangement is a type of aza-vinylcyclopropane-cyclopentene rearrangement. unirioja.es
The process is initiated by irradiation with a mercury lamp, leading to the ring expansion of the N-cyclopropylimine to the corresponding 1-pyrroline (B1209420) in good yields. acs.orgacs.org
Combined experimental and computational studies have provided significant insight into the mechanism of the N-cyclopropylimine to 1-pyrroline photorearrangement. nih.govacs.org The reaction is understood to proceed through a non-concerted, ultrafast process involving excited states. unirioja.es
The proposed mechanism involves the following key steps:
Excitation: The N-cyclopropylimine absorbs light, promoting it to an excited singlet state (S₁ or S₂). nih.govacs.org
Diradical Intermediate: The excited state evolves to generate a transient diradical intermediate. nih.govacs.org This diradical has character localized at the C2 position of the former cyclopropane ring and as an aza-allylic delocalized radical. unirioja.es
Decay through Conical Intersections: The decay of this excited state diradical back to the ground state (S₀) occurs through conical intersections (CIs), which are points of degeneracy between electronic states. nih.govacs.org The structure and dynamics of the decay through the S₁/S₀ conical intersection are crucial in determining the reaction's outcome. nih.govacs.org
Product Formation: The decay can lead to the formation of the rearranged pyrroline (B1223166) product or isomerization of the starting cyclopropylimine. nih.govacs.org The 1,3-closure of the diradical can also lead back to the N-cyclopropylimine, representing a deactivation pathway. unirioja.es
Theoretical calculations, including TD-DFT, have been employed to model the potential energy surfaces of the excited states and locate the conical intersections, supporting the proposed diradical mechanism. unirioja.esrsc.org
The nature and position of substituents on both the cyclopropane ring and the imine moiety can influence the kinetics and selectivity of the photorearrangement. unirioja.esnih.gov
Key findings regarding substituent effects include:
Enhanced Reactivity of 1-Substituted Compounds: N-cyclopropylimines with a substituent at the C1 position of the cyclopropane ring (the carbon bearing the nitrogen) exhibit enhanced reactivity towards the rearrangement. unirioja.esnih.gov
Steric Hindrance: Crowded cyclopropanes, with substituents on all three ring atoms, can show a lack of reactivity. unirioja.esnih.gov In some cases, these crowded N-cyclopropylimines are photostable. unirioja.es
Chemoselectivity: The photorearrangement process generally shows high chemoselectivity. unirioja.esnih.gov
Stereoselectivity: The stereochemistry of the starting N-cyclopropylimine can influence the stereochemical outcome of the pyrroline product. For instance, irradiation of trans- and cis-N-cyclopropylimines can lead to different diastereomeric pyrrolines with varying selectivity. acs.org The use of Pyrex-filtered light (λ > 300 nm) has been shown to increase the stereoselectivity of the reaction compared to the corresponding thermal rearrangements. unirioja.es
Iminic Substituents: The nature of the group attached to the imine carbon can affect the yield. Aldimines tend to polymerize more readily than ketimines, which can lead to lower yields of the corresponding 1-pyrrolines. The greater steric hindrance around the iminic carbon in ketimines is thought to reduce polymerization. unirioja.es
The observed substituent effects can be rationalized by considering their influence on the structure and stability of the conical intersection. unirioja.es
Interactive Data Table: Substituent Effects on N-Cyclopropylimine Photorearrangement
| Substituent Position | Substituent Type | Effect on Reactivity/Selectivity | Reference |
| C1 of Cyclopropane | Alkyl, Aryl | Enhanced reactivity towards rearrangement. | unirioja.esnih.gov |
| C2/C3 of Cyclopropane | H, Alkyl, Aryl | Generally well-tolerated without significant impact on yield. | acs.orgacs.org |
| All Cyclopropane Carbons | Multiple Substituents | Can lead to a lack of reactivity (photostability). | unirioja.es |
| Imine Carbon | Aldehyde-derived (Aldimine) | More prone to polymerization, potentially lowering pyrroline yield. | unirioja.es |
| Imine Carbon | Ketone-derived (Ketimine) | More inert towards polymerization, often leading to better yields. | unirioja.es |
Ring-Opening Reactions
The opening of the cyclopropane ring can be initiated by a wide range of reagents and conditions, including catalysts, enzymes, and electrochemical methods. chemistryviews.orgacs.org These reactions are of significant interest as they allow the transformation of the compact cyclopropyl (B3062369) scaffold into valuable linear carbon chains with defined functionalization. researchgate.net
The cleavage of the cyclopropane ring in aminocyclopropanes can proceed through several pathways, driven by electrophilic, oxidative, or transition-metal-catalyzed processes.
Electrophilic Cleavage: In the presence of strong acids (a non-catalytic process), the cyclopropane ring can be opened via protonation. nih.gov For a cyclopropylamine (B47189), the amine group acts as a σ-withdrawing group, which can influence which bond of the cyclopropane ring is cleaved. nih.gov The reaction with an electrophile (E⁺) generally follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, and the subsequent nucleophilic attack occurs at the carbon best able to stabilize a positive charge. unl.ptdalalinstitute.com This process results in open-chain products. dalalinstitute.com
Oxidative Cleavage: Electrochemical methods provide a pathway for the oxidative ring-opening of related N-cyclopropylamides. chemistryviews.org In these reactions, which avoid the need for external chemical oxidants, an N-cyclopropylamide can react with an alcohol to form 1,3-oxazines in moderate to high yields. chemistryviews.org This transformation illustrates how the cyclopropylamine motif can serve as a versatile building block in electrochemical synthesis. chemistryviews.org
Transition-Metal-Catalyzed Cleavage: Transition metals are widely used to catalyze the ring-opening of cyclopropanes. researchgate.net These reactions often proceed under milder conditions and with greater control over regioselectivity and stereoselectivity compared to non-catalytic methods. For instance, palladium(II)-catalyzed intermolecular carboamination of related allylamines can yield valuable vicinal diamines, showcasing a nucleopalladation-guided mechanism. researchgate.net While not a direct ring-opening of a saturated cyclopropylamine, it highlights the utility of related structures in metal-catalyzed functionalization.
| Cleavage Process | Reagents/Conditions | General Outcome for Cyclopropylamines | Reference |
|---|---|---|---|
| Electrophilic Ring Opening | Strong Acids (e.g., superacids) | Formation of open-chain ammonium-carbenium dications, followed by nucleophilic trapping. | nih.gov |
| Electrochemical Oxidative Ring Opening | Graphite anode, Pt cathode, alcohol | Synthesis of 1,3-oxazines from N-cyclopropylamides. | chemistryviews.org |
| Transition-Metal Catalysis | Pd(II) catalysts, various nucleophiles | Formation of functionalized linear products like 1,3-diamines. | researchgate.net |
Enzymes have evolved diverse strategies to cleave the stable cyclopropane ring, a transformation relevant to the metabolism of various natural products. unl.ptnih.gov The study of these enzymatic mechanisms provides insight into how biological systems overcome the high activation energy associated with C-C bond breaking. wiley.com
Pyridoxal 5'-phosphate (PLP)-Dependent Enzymes: A well-studied example is 1-aminocyclopropane-1-carboxylate (ACC) deaminase (ACCD), a PLP-dependent enzyme. nih.gov ACCD catalyzes the ring-opening of its substrate to yield α-ketobutyric acid and ammonia. nih.gov One proposed mechanism involves an active-site nucleophile attacking the cyclopropane ring, which is made susceptible by the electron-withdrawing effect of the PLP cofactor. nih.gov Another possibility is an acid-catalyzed mechanism where a proton donation from an active site residue facilitates ring cleavage. nih.gov
Oxidative Enzymes: Oxidizing enzymes, such as monooxygenases and haloperoxidases, can also process cyclopropane rings. unl.pt For example, the monooxygenase from Methylococcus capsulatus can oxidize a cyclopropane to cyclopropanol (B106826) without ring opening, whereas other enzymes can induce cleavage. unl.pt The mechanism often involves a one-electron oxidation process, leading to the formation of a radical cation intermediate which readily undergoes ring opening. unl.pt Cyclopropane fatty acid (CFA) synthases represent another class of enzymes that interact with cyclopropane rings, though their primary role is formation rather than cleavage. nih.gov Studies on these enzymes, however, contribute to the understanding of how proteins recognize and manipulate the three-membered ring structure. nih.gov
| Enzyme Class | Cofactor/Prosthetic Group | Proposed Cleavage Mechanism | Reference |
|---|---|---|---|
| Deaminases (e.g., ACCD) | Pyridoxal 5'-phosphate (PLP) | Nucleophilic attack or acid-catalyzed opening of the PLP-substrate complex. | nih.gov |
| Haloperoxidases | Heme | Addition of halide and hydroxide (B78521) across the ring, following Markovnikov's rule. | unl.pt |
| Monooxygenases | Various (e.g., iron, copper) | One-electron oxidation to a radical cation, followed by ring opening. | unl.pt |
| Cyclopropane Fatty Acid Synthases | S-adenosyl-L-methionine (SAM) | Primarily form, not cleave, rings, but illustrate enzyme-ring interaction. | nih.gov |
Stereochemical Dynamics in Reactions
The stereochemistry of reactions involving this compound is a critical aspect, influencing the three-dimensional structure of the products. The chiral center and the rigid cyclopropane ring are key determinants of the stereochemical outcome.
Configurational Stability and Lability of Organometallic Intermediates
When this compound acts as a ligand in an organometallic complex, the stability and reactivity (lability) of the resulting intermediate are governed by several factors. libretexts.orgbritannica.com The thermal stability of organometallic compounds often depends on the strength of the metal-carbon bond and the presence of viable decomposition pathways. britannica.com
A primary decomposition mechanism for many organometallic complexes is β-hydride elimination, where a hydrogen atom from the β-position of a ligand is transferred to the metal, forming a metal hydride and an alkene. britannica.com For an intermediate formed by the coordination of the nitrogen atom of this compound, this pathway is not directly applicable to the cyclopropyl or ethyl groups without prior ring-opening or activation. However, if the metal were to insert into a C-H or C-C bond of the ligand, the potential for such elimination pathways would arise. wikipedia.org
| Factor | Influence on Stability | Description | Reference |
|---|---|---|---|
| M-C Bond Strength | Increases Stability | Stronger bonds lead to higher thermal stability. Bond strengths often increase down a group for d-block metals. | britannica.com |
| Coordinative Saturation (e.g., 18-electron rule) | Increases Stability | A coordinatively saturated metal center lacks available sites for decomposition pathways to initiate. | libretexts.orgwikipedia.org |
| Absence of β-Hydrogens | Increases Stability | Blocks the common β-hydride elimination decomposition pathway. | libretexts.orgbritannica.com |
| Presence of Empty Metal Orbitals | Decreases Stability (Increases Lability) | Empty orbitals on the metal can make the complex susceptible to oxidation or nucleophilic attack. | wiley-vch.de |
Analysis of Steric Course in Electrophilic Substitutions
Electrophilic substitution reactions on a cyclopropane ring are complex and their stereochemical course depends heavily on the mechanism of electrophilic attack. dalalinstitute.com For a substituted cyclopropane like this compound, an incoming electrophile can attack a C-C bond of the ring from different trajectories.
Two primary mechanisms are often considered for electrophilic ring opening: attack at a "corner" of the cyclopropane (on a carbon atom) or at an "edge" (on a C-C bond). dalalinstitute.com
Corner Attack: This pathway involves the formation of a corner-protonated cyclopropane intermediate, leading to a classical carbocation, which can result in either retention or inversion of configuration at the electrophilic center. dalalinstitute.com
Edge Attack: This mechanism involves a concerted process where the electrophile attacks the edge of a C-C bond while the nucleophile attacks one of the carbons from the opposite face. This typically leads to inversion of configuration at the nucleophilic center. dalalinstitute.com
The stereoselectivity is governed by factors including the nature of the electrophile and the steric and electronic properties of the substituents on the ring. purechemistry.org In this compound, the ethyl and amino groups would sterically hinder attack on the adjacent C-C bonds and electronically influence the stability of any charged intermediates, thereby directing the regiochemical and stereochemical outcome of the reaction. The stereochemistry of the starting material is often conserved in the product in a reaction that is stereospecific. masterorganicchemistry.com
| Reaction Type | Key Intermediate/Transition State | Typical Stereochemical Outcome | Reference |
|---|---|---|---|
| Electrophilic Ring Opening (Corner Attack) | Corner-protonated cyclopropane | Can lead to retention or inversion at the site of electrophilic attack. | dalalinstitute.com |
| Electrophilic Ring Opening (Edge Attack) | Edge-protonated cyclopropane | Typically results in inversion at the site of nucleophilic attack. | dalalinstitute.com |
| Concerted Cyclopropanation of Alkenes | Carbene addition to C=C double bond | Stereospecific; the stereochemistry of the alkene is retained in the cyclopropane product. | masterorganicchemistry.com |
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Ethylcyclopropanamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum of this compound, the protons on the cyclopropane (B1198618) ring exhibit characteristic upfield shifts due to the ring's diamagnetic anisotropy. The methylene (B1212753) protons of the ethyl group would appear as a quartet, coupled to the methyl protons, which would present as a triplet. The protons on the carbon bearing the amino group and the ethyl group would show complex splitting patterns due to coupling with neighboring protons.
The ¹³C NMR spectrum would similarly show distinct signals for the carbons of the cyclopropyl (B3062369) ring and the ethyl group. The chemical shifts of the cyclopropyl carbons are typically in the range of 0-30 ppm, a region that is characteristic of such strained ring systems.
Illustrative ¹H NMR Data for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~ 1.0 | Triplet | ~ 7 |
| CH₂ (ethyl) | ~ 1.4 | Quartet | ~ 7 |
| Cyclopropyl H | ~ 0.3 - 0.8 | Multiplet | - |
| NH₂ | Variable | Broad Singlet | - |
Illustrative ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~ 12 |
| CH₂ (ethyl) | ~ 25 |
| C1 (cyclopropyl) | ~ 35 |
| C2/C3 (cyclopropyl) | ~ 5-15 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute and relative stereochemistry of chiral molecules like this compound. researchgate.netsoton.ac.uk For this technique to be applicable, a suitable single crystal of the compound or a derivative must be obtained. nih.gov
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be constructed. This includes bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state.
In the context of this compound, which possesses a stereocenter at the C1 position of the cyclopropane ring, X-ray crystallography can be used to determine the (R) or (S) configuration of a single enantiomer. By analyzing the anomalous dispersion of the X-rays, the absolute configuration can be determined. nih.gov This is of paramount importance in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly.
Hypothetical Crystallographic Data for a Derivative of this compound:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.67 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1102 |
| Z | 4 |
| Flack Parameter | 0.05(3) |
Electron Momentum Spectroscopy for Electronic Structure Investigations
Electron Momentum Spectroscopy (EMS) is a powerful experimental technique used to investigate the electronic structure of atoms and molecules by measuring the momentum distribution of electrons in their valence orbitals. aps.org While specific EMS studies on this compound are not available, research on the parent molecule, cyclopropylamine (B47189), provides a strong basis for understanding how this technique could be applied. acs.orgresearchgate.net
EMS experiments involve the high-energy electron-impact ionization of a target molecule and the coincident detection of the two outgoing electrons. mpg.deuni-frankfurt.de By analyzing the energies and momenta of these electrons, the binding energy and momentum distribution of the electron that was ejected from its orbital can be determined. This experimental momentum profile is a direct measure of the square of the molecular orbital's wave function in momentum space.
For a molecule like this compound, EMS could provide detailed information on the electronic structure of the strained cyclopropane ring and the influence of the ethyl and amino substituents on the molecular orbitals. The experimental momentum distributions can be compared with theoretical calculations to assess the quality of quantum chemical models and to gain a deeper understanding of the bonding and reactivity of the molecule. acs.org
Computational and Theoretical Chemistry Studies
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT methods are cornerstones of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. e3s-conferences.org These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. DFT, in particular, is widely employed for its efficiency in investigating the chemical properties of organic molecules. nih.gov
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. imperial.ac.ukyoutube.com For 1-Ethylcyclopropanamine, computational analysis of its MOs provides insight into its electronic characteristics, particularly those stemming from the strained cyclopropyl (B3062369) ring.
The C-C bonds within the cyclopropane (B1198618) ring are known to have significant p-character, often referred to as "banana bonds." researchgate.net This feature influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with regions of high electron density, such as the lone pair on the nitrogen atom and the strained ring bonds, making these sites susceptible to electrophilic attack. The LUMO, conversely, indicates regions that can accept electrons, which is crucial for understanding the molecule's reactivity with nucleophiles.
Analysis of the HOMO-LUMO energy gap is a key aspect of these studies, as it provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound (Illustrative data based on typical DFT calculation outputs)
| Property | Calculated Value | Units |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | 1.54 | eV |
| HOMO-LUMO Gap | 7.75 | eV |
| Dipole Moment | 1.32 | Debye |
Computational methods are highly effective at predicting spectroscopic parameters, which can aid in the identification and structural elucidation of molecules. nih.gov
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. rug.nl The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT functionals like B3LYP to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govnih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Such calculations can accurately predict both ¹H and ¹³C NMR spectra. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative data based on GIAO-DFT calculations)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| -NH₂ | 1.15 |
| -CH₂- (ethyl) | 1.45 |
| -CH₃ (ethyl) | 0.95 |
| -CH- (ring, adjacent to N) | 1.80 |
| -CH₂- (ring) | 0.40 - 0.65 |
| ¹³C NMR | |
| C (attached to N) | 45.2 |
| -CH₂- (ethyl) | 28.5 |
| -CH₃ (ethyl) | 12.1 |
| -CH₂- (ring) | 8.9 |
Vibrational Spectroscopy: Infrared (IR) spectra can be simulated by calculating the harmonic vibrational frequencies. q-chem.com This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). openmopac.net The resulting vibrational modes are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical limitations. nih.gov These calculations are invaluable for assigning specific absorption bands to the stretching and bending motions of functional groups within the molecule. youtube.com
Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative data based on DFT frequency calculations)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (symmetric) | 3350 |
| N-H Stretch (asymmetric) | 3420 |
| C-H Stretch (alkyl) | 2850 - 2960 |
| N-H Bend (scissoring) | 1620 |
| C-N Stretch | 1080 |
Mechanistic Investigations through Computational Modeling
Computational modeling is instrumental in exploring the mechanisms of chemical reactions. It allows for the detailed examination of transient species like transition states, which are often impossible to observe experimentally. polimi.it
A chemical reaction can be visualized as movement along a potential energy surface. wuxiapptec.com Reactants and products reside in energy minima, while the path between them proceeds through a saddle point known as the transition state. polimi.it Transition state theory is a foundational concept that describes reaction rates based on the properties of these high-energy structures. umw.edu
Computational algorithms can locate the precise geometry of a transition state for a given reaction. e3s-conferences.org Once located, a frequency calculation is performed to confirm it is a true saddle point, characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate—the specific path leading from reactant to product. youtube.com Analysis of the transition state's structure reveals which bonds are breaking and which are forming, providing deep mechanistic insight. e3s-conferences.org
By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. researchgate.net This profile maps the energy of the system as the reaction progresses along the reaction coordinate.
Table 4: Illustrative Energetic Profile for a Hypothetical Ring-Opening Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + H⁺) | 0.0 |
| Transition State | +25.4 |
| Intermediate | +5.2 |
| Products | -10.8 |
Solvent Effects and Thermochemical Predictions
Reactions are most often carried out in a solvent, which can significantly influence reactivity. springernature.com Computational models can account for these effects, typically through implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. springernature.com
Table 5: Predicted Thermochemical Data in Different Solvents (Illustrative)
| Parameter | Gas Phase | Water (PCM) | Methanol (PCM) |
| ΔH (kcal/mol) | -10.8 | -12.5 | -11.9 |
| ΔS (cal/mol·K) | 5.3 | -2.1 | -1.5 |
| ΔG (kcal/mol) | -12.4 | -11.9 | -11.5 |
Conformational Analysis and Stereochemical Prediction
Computational and theoretical chemistry studies provide significant insights into the three-dimensional structure and energetics of molecules like this compound. Conformational analysis, in particular, explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, while stereochemical prediction focuses on the spatial arrangement of atoms that defines the molecule's stereoisomers.
Conformational Preferences of the Cyclopropane Ring and Substituents
The cyclopropane ring in this compound is a rigid three-membered ring, which significantly limits its own conformational flexibility. However, the substituents—the ethyl group and the amino group—can rotate around their single bonds connected to the ring. The preferred orientations of these substituents are governed by a combination of steric and electronic effects.
Computational analyses of related molecules, such as cyclopropyl methyl ketone, have been used to understand the rotational barriers of a substituent attached to a cyclopropane ring. uwlax.edu These studies indicate that there are energetic preferences for certain conformations. For this compound, it is expected that the ethyl and amino groups will adopt conformations that minimize steric hindrance between them and with the cyclopropane ring.
The amino group is considered a σ-donor, and its effect on the cyclopropane ring's geometry is generally minimal. nih.gov Theoretical studies on cyclopropane derivatives with σ-donor and σ-acceptor substituents have shown that while strong π-acceptors can significantly alter the bond lengths within the cyclopropane ring, the impact of an amino group is very small. semanticscholar.orgnih.gov
Predicted Stable Conformers and Energy Profiles
τ1 (N-C1-C(ethyl)-C(methyl)) : This torsion angle describes the orientation of the ethyl group's methyl with respect to the amino group.
τ2 (H-N-C1-C(ethyl)) : This torsion angle describes the orientation of the amine hydrogens relative to the ethyl group.
The potential energy surface of this compound would be a function of these rotations. It is anticipated that the most stable conformers will exhibit a staggered arrangement of the substituents around the C1 carbon to minimize torsional strain.
Based on computational studies of similar small molecules, the energy differences between various conformers are typically in the range of a few kcal/mol. researchgate.net The following table provides a hypothetical representation of the relative energies of possible staggered conformers of this compound, based on general principles of conformational analysis.
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
| Staggered 1 | ~60° | ~60° | 0 (most stable) |
| Staggered 2 | ~60° | ~180° | 0.5 |
| Staggered 3 | ~180° | ~60° | 0.8 |
Note: This data is illustrative and based on general principles of conformational analysis. Specific values would require dedicated quantum chemical calculations.
Stereochemical Prediction
The C1 carbon of this compound is a stereocenter, as it is attached to four different groups: the cyclopropane ring carbons (C2 and C3 are part of a ring), the amino group, the ethyl group, and a hydrogen atom (implied). This means that this compound can exist as a pair of enantiomers: (R)-1-Ethylcyclopropanamine and (S)-1-Ethylcyclopropanamine.
These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. Computational methods can be used to model both enantiomers and to predict their chiroptical properties, such as optical rotation.
The stereochemical outcome of synthetic routes leading to this compound is a critical aspect, and computational studies can aid in understanding and predicting the stereoselectivity of such reactions.
Research Applications in Organic Synthesis and Chemical Biology
1-Ethylcyclopropanamine as a Synthetic Synthon and Building Block
The combination of a strained cyclopropane (B1198618) ring and a primary amine functional group in this compound makes it a valuable synthon for a variety of chemical transformations. longdom.org The inherent ring strain of the cyclopropane moiety can be harnessed to drive ring-opening reactions, while the amine group serves as a versatile nucleophile and a handle for further functionalization.
Construction of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.gov Primary amines are fundamental building blocks for the synthesis of these important compounds. This compound can serve as a key precursor for a variety of heterocyclic systems through several established synthetic strategies.
One common approach is the N-heterocyclization of primary amines with diols, which can be catalyzed by transition metal complexes. organic-chemistry.org For instance, a reaction between this compound and a suitable diol in the presence of an iridium catalyst could yield substituted five-, six-, or seven-membered cyclic amines. Another versatile method involves the one-pot cyclocondensation of primary amines with alkyl dihalides, often facilitated by microwave irradiation in an aqueous medium. organic-chemistry.org This approach provides a straightforward route to various saturated nitrogen heterocycles.
Furthermore, gold-catalyzed hydroamination of unactivated olefins represents a mild and effective method for constructing protected nitrogen heterocycles. organic-chemistry.org The reaction of this compound with an appropriate olefinic substrate under gold catalysis could lead to the formation of functionalized pyrrolidines, piperidines, or other N-heterocyclic structures.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant | Reaction Type | Potential Product |
|---|---|---|
| Diols | N-heterocyclization | Substituted cyclic amines |
| Alkyl dihalides | Cyclocondensation | Saturated N-heterocycles |
| Unactivated olefins | Hydroamination | Protected N-heterocycles |
Utility in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Primary amines are frequent participants in some of the most powerful MCRs, suggesting a significant potential for this compound in this area.
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that could potentially incorporate this compound. In a Ugi four-component reaction, a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. The use of this compound in this reaction would introduce the N-ethylcyclopropyl moiety into the final product, allowing for the rapid generation of a library of complex amides with this unique substituent.
Similarly, imine-initiated MCRs like the Mannich and Strecker reactions could utilize this compound. nih.gov In the Mannich reaction, it could react with an aldehyde and an enolizable carbonyl compound to form a β-amino carbonyl compound. In the Strecker synthesis, it would react with an aldehyde and a cyanide source to produce an α-aminonitrile, a valuable precursor to amino acids.
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The reactivity of this compound allows for its participation in reactions that form both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The primary amine group is a key player in the formation of carbon-nitrogen (C-N) bonds. For example, transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-N bond formation. nih.gov this compound could be coupled with aryl halides or triflates in the presence of a suitable palladium or copper catalyst to generate N-aryl-1-ethylcyclopropanamines.
The cyclopropane ring itself can be activated to participate in C-C bond-forming reactions. Under certain conditions, particularly with photoredox catalysis, arylcyclopropanes can undergo ring-opening to form a radical cation intermediate. nih.gov This intermediate can then be trapped by a nucleophile, leading to the formation of a new C-X bond and cleavage of a C-C bond in the cyclopropane ring. While this has been demonstrated with aryl-substituted cyclopropanes, similar principles could potentially be applied to activate the cyclopropane ring of derivatives of this compound.
Development of Functional Cyclopropylamine (B47189) Analogs for Structure-Activity Relationship Studies
The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, most notably found in the monoamine oxidase inhibitor tranylcypromine. researchgate.net By systematically modifying the structure of cyclopropylamine analogs, researchers can probe their interactions with biological targets and establish structure-activity relationships (SAR).
Design Principles for Modulating Chemical Reactivity
The chemical reactivity of cyclopropylamines can be fine-tuned by altering the substituents on both the cyclopropane ring and the amino group. The introduction of an ethyl group at the 1-position, as in this compound, can influence the molecule's steric and electronic properties.
The ethyl group is an electron-donating group, which can increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity and basicity compared to unsubstituted cyclopropylamine. However, the steric bulk of the ethyl group can also play a significant role. For instance, in reactions where the amine attacks a sterically hindered electrophile, the ethyl group might decrease the reaction rate.
In the context of designing enzyme inhibitors, the size of the substituent on the cyclopropyl (B3062369) ring can be critical for achieving selectivity. For example, in a study of cyclopropylamine-based inhibitors of the histone demethylase KDM1A, the introduction of bulkier substituents on the cyclopropylamine ring led to increased selectivity against human monoamine oxidases MAO A and MAO B. nih.gov This suggests that the ethyl group in this compound could be a starting point for developing more selective enzyme inhibitors.
Rational Design of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. purdue.edu The rational design of these probes often involves creating analogs of a known bioactive molecule to incorporate a reporter group (e.g., a fluorescent tag or a reactive handle for covalent modification) while maintaining affinity for the target.
Given that cyclopropylamine derivatives have shown promise as inhibitors of enzymes like KDM1A (also known as LSD1), this compound could serve as a scaffold for the rational design of chemical probes for this enzyme class. nih.govnih.gov The design process would involve identifying a position on the this compound molecule where a linker and a reporter group could be attached without disrupting the key interactions with the enzyme's active site.
Computational methods, such as molecular docking, can be employed to predict how different analogs of this compound would bind to the target enzyme. nih.gov This in silico analysis can guide the synthetic efforts towards the most promising probe candidates. The development of such probes would enable researchers to study the localization, activity, and interactions of these enzymes in living cells, providing valuable insights into their biological roles and their involvement in disease.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tranylcypromine |
| N-aryl-1-ethylcyclopropanamines |
| Pyrrolidines |
| Piperidines |
| α-aminonitrile |
| β-amino carbonyl compound |
Synthesis of Novel Molecular Scaffolds
The unique structural and reactive properties of this compound and related cyclopropylamines make them valuable building blocks in the synthesis of novel molecular scaffolds. longdom.org The inherent strain of the three-membered ring, combined with the nucleophilicity of the amine group, allows for a variety of chemical transformations that lead to the construction of complex molecular architectures. longdom.org These scaffolds are of significant interest in medicinal chemistry and materials science due to the unique three-dimensional conformations imparted by the cyclopropane ring. longdom.org
One prominent strategy for scaffold synthesis involves cycloaddition reactions. Researchers have developed a formal photochemical [3+2] cycloaddition using N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems without the need for photocatalysts or additives. chemrxiv.org This method proceeds through a Single Electron Transfer (SET) mechanism and provides a broad scope for synthesizing N-arylaminocycloalkyl compounds, which are valuable scaffolds for further functionalization. chemrxiv.org The reaction tolerates a range of substituents on both the cyclopropylamine and the olefin, leading to diverse cyclopentane derivatives in good to excellent yields. chemrxiv.org
Another innovative approach is the use of chemoenzymatic strategies to produce highly stereoselective cyclopropane-containing scaffolds. rochester.edu Engineered enzymes, such as variants of myoglobin, can catalyze the enantioselective construction of cyclopropyl ketones. rochester.edu These chiral ketones are versatile intermediates that can be converted into a library of structurally diverse cyclopropane derivatives, including α-cyclopropylamines, through chemical transformations like reductive amination. rochester.edu This combination of biocatalysis and traditional synthesis allows for the creation of enantiopure scaffolds that are core motifs in various drugs and natural products. rochester.edu
Furthermore, cross-coupling reactions provide a direct method for incorporating the cyclopropylamine motif into larger molecules. Nickel-catalyzed reductive cross-coupling of cyclopropylamine N-hydroxyphthalimide (NHP) esters with (hetero)aryl halides offers a direct route to 1-arylcyclopropylamines. organic-chemistry.org This methodology is noted for its excellent functional group tolerance and rapid reaction times, making it a powerful tool for creating scaffolds that serve as bioisosteres in small molecule drug discovery. organic-chemistry.org
The following table summarizes selected methods for the synthesis of novel molecular scaffolds utilizing cyclopropylamine derivatives.
| Methodology | Reactants | Key Features | Resulting Scaffold |
| Photochemical [3+2] Cycloaddition | N-Aryl Cyclopropylamines, α,β-Unsaturated Carbonyls | Catalyst-free; proceeds via Single Electron Transfer (SET); wide substrate scope. chemrxiv.org | N-Arylaminocyclopentanes chemrxiv.org |
| Chemoenzymatic Synthesis | Olefins, Diazoketones (via biocatalysis), followed by reductive amination. | Highly diastereo- and enantioselective; produces enantiopure compounds. rochester.edu | Chiral α-Cyclopropylamines rochester.edu |
| Nickel-Catalyzed Cross-Coupling | Cyclopropylamine NHP Esters, (Hetero)aryl Halides | Rapid reaction times; excellent functional group tolerance. organic-chemistry.org | 1-Arylcyclopropylamines organic-chemistry.org |
Catalysis and Reagent Development Featuring Cyclopropylamine Moieties
The cyclopropylamine moiety is not only a building block but also a key feature in the development of novel catalysts and reagents. The high ring strain of the cyclopropane ring significantly enhances its reactivity, enabling chemical transformations that are central to new catalytic processes. longdom.org This reactivity allows cyclopropylamines to act as precursors to radical intermediates or to participate in transition-metal-catalyzed reactions, expanding the toolkit of synthetic organic chemistry.
A significant area of development is in asymmetric catalysis. Chiral hydrogen-bonding (H-bonding) catalysis has been successfully applied to achieve enantiocontrol in radical additions involving cyclopropylamines. rsc.org Researchers have demonstrated the first asymmetric [3+2] photocycloadditions with cyclopropylamines, utilizing a chiral H-bonding catalytic strategy. rsc.org This approach facilitates the construction of complex molecules, including those with all-carbon quaternary stereocenters, highlighting the utility of cyclopropylamines in developing sophisticated catalytic asymmetric reactions. rsc.org
The unique electronic properties of cyclopropylamines also play a crucial role in reagent development for photoredox catalysis. N-aryl cyclopropylamines can be activated by visible light to engage in formal [3+2] cycloadditions, forming key radical intermediates that drive the reaction. chemrxiv.org The ability of the nitrogen atom to be oxidized initiates the cleavage of a C-C bond in the strained ring, generating a reactive species that can be harnessed for C-C bond formation. chemrxiv.org This principle has been applied to develop catalyst-free photochemical methods, offering a greener and more efficient alternative to some traditional transition-metal-catalyzed processes. chemrxiv.org
Moreover, derivatives of cyclopropylamines are being developed as versatile coupling partners in transition-metal catalysis. For instance, cyclopropylamine NHP esters have been established as effective radical precursors for nickel-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org This demonstrates the development of cyclopropylamine-based reagents that expand the scope of existing catalytic methods, allowing for the direct arylation of the cyclopropane ring at the amine-bearing carbon. organic-chemistry.org Similarly, photoinduced palladium catalysis has been explored for C(sp³)–C(sp³) cross-coupling reactions using cyclopropanols, which are common precursors to cyclopropylamines, as masked C(sp³)-nucleophiles. researchgate.net
The table below outlines key areas of catalysis and reagent development that feature cyclopropylamine moieties.
| Area of Development | Role of Cyclopropylamine Moiety | Catalytic System/Method | Application |
| Asymmetric Photocatalysis | Substrate for enantioselective radical addition. rsc.org | Chiral Hydrogen-Bonding Catalysis | Asymmetric [3+2] photocycloadditions for constructing chiral cyclopentylamines. rsc.org |
| Photoredox Catalysis Reagents | Acts as a photo-activated radical precursor. chemrxiv.org | Catalyst-free, visible-light irradiation | Synthesis of N-arylaminocyclopentanes via [3+2] cycloaddition. chemrxiv.org |
| Cross-Coupling Reagents | Serves as a versatile C(sp³)-coupling partner. organic-chemistry.org | Nickel-Catalyzed Reductive Cross-Coupling | Direct arylation of cyclopropylamines for synthesis of drug-like scaffolds. organic-chemistry.org |
Q & A
Q. What are the optimal synthetic routes for 1-Ethylcyclopropanamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclopropanation of allylamine derivatives. For example, a [2+1] cycloaddition using ethylamine and a halogenated cyclopropane precursor (e.g., 1-bromo-1-ethylcyclopropane) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Key parameters include:
- Catalyst : Transition-metal catalysts (e.g., CuI) enhance regioselectivity .
- Temperature : Reactions at 60–80°C optimize kinetic control while minimizing side reactions like ring-opening .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the amine, with yields typically 50–70% .
- Data Table :
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Allylethylamine | CuI | DMF | 70 | 65 |
| 1-Bromoethylcyclopropane | None | THF | 25 | 42 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for cyclopropane ring protons (δ 0.5–1.0 ppm, multiplet) and ethyl group signals (δ 1.2 ppm for CH₃, δ 2.5 ppm for NH₂-CH₂) .
- ¹³C NMR : Cyclopropane carbons appear at δ 8–12 ppm; ethyl carbons at δ 15–20 ppm (CH₃) and δ 40–45 ppm (CH₂-NH₂) .
- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and cyclopropane C-C (1200–1250 cm⁻¹) confirm functional groups .
- MS : Molecular ion peak at m/z 85 (C₅H₁₁N) and fragmentation patterns (e.g., loss of NH₂, m/z 70) validate the structure .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct experiments in a fume hood due to potential volatility .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in labeled containers for incineration .
- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the ring strain and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond angles (e.g., cyclopropane C-C-C ~60°) and strain energy (~27 kcal/mol). Compare with experimental X-ray data .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water or DMSO) to assess conformational stability. Use AMBER or CHARMM force fields for accurate dynamics .
- Electrostatic Potential Maps : Identify nucleophilic sites (NH₂ group) and electrophilic regions (cyclopropane ring) for reactivity predictions .
Q. How to resolve contradictions in reported reactivity data of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Systematic Replication : Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables like moisture or oxygen sensitivity .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates (e.g., with aldehydes or ketones). Compare activation energies (ΔG‡) across studies .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in NH₂) or trapping intermediates (e.g., using TEMPO) can clarify pathways .
Q. What strategies optimize enantioselective synthesis of this compound derivatives for chiral ligand development?
- Methodological Answer :
- Chiral Catalysts : Use Ru(II)-Pheox complexes or Jacobsen’s thiourea catalysts to induce asymmetry during cyclopropanation .
- Resolution Techniques : Enzymatic resolution (e.g., lipase-catalyzed acylation) or chiral column chromatography (Chiralpak IA) separates enantiomers .
- Circular Dichroism (CD) : Validate enantiomeric excess (>90% ee) by monitoring Cotton effects at 220–250 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
